molecular formula C12H17NO6S B2745264 {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid CAS No. 879362-89-7

{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid

Cat. No.: B2745264
CAS No.: 879362-89-7
M. Wt: 303.33
InChI Key: HPTQKYWBICPVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfonyl chlorides and base catalysts under controlled temperatures .

Industrial Production Methods

Industrial production methods for {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. This interaction is crucial in proteomics research, where the compound is used to study protein modifications and interactions .

Comparison with Similar Compounds

Similar Compounds

    {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid: Similar structure but with methoxy groups instead of ethoxy groups.

    {[(3,4-Diethoxyphenyl)sulfonyl]amino}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid is unique due to its specific ethoxy groups and acetic acid moiety, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-[(3,4-diethoxyphenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6S/c1-3-18-10-6-5-9(7-11(10)19-4-2)20(16,17)13-8-12(14)15/h5-7,13H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTQKYWBICPVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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